4-Chloro-4'-nitrobenzophenone

Catalog No.
S1892522
CAS No.
7497-60-1
M.F
C13H8ClNO3
M. Wt
261.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-4'-nitrobenzophenone

Sourcing a benzophenone derivative that reliably reduces to an amine without side reactions? 4-Chloro-4'-nitrobenzophenone (CAS 7497-60-1) solves this with its unique nitro-chloro substitution pattern. The nitro group is reduced to a primary amine with high selectivity, while the chloro substituent enables later polymer modifications. • Ideal precursor for 4-amino-4'-chlorobenzophenone, key to azo dyes. • Enables functionalized PAEK polymers via retained nitro group for post-polymerization grafting. • Supplied with ≥98% purity, in stock for rapid global delivery.

CAS Number

7497-60-1

Product Name

4-Chloro-4'-nitrobenzophenone

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone

Molecular Formula

C13H8ClNO3

Molecular Weight

261.66 g/mol

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

The exact mass of the compound 4-Chloro-4'-nitrobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Chloro-4'-nitrobenzophenone, p-Chloro-p'-nitrobenzophenone, (4-Chlorophenyl)(4-nitrophenyl)methanone, 4-(4-Chlorobenzoyl)nitrobenzene, 4-Chloro-4'-nitrobenzophenone (IUPAC)

Purity

≥98%

Package Size

5 g, 10 g, 25 g

4-Chloro-4'-nitrobenzophenone (CAS: 7497-60-1) is a disubstituted aromatic ketone featuring both a halogen and a nitro functional group, positioning it as a versatile chemical intermediate. Its primary role is as a precursor in multi-step syntheses, particularly for the production of specialty amines like 4-amino-4'-chlorobenzophenone, which is a key building block for certain dyes and high-performance polymers. The presence of both an electron-withdrawing nitro group and a chloro group imparts specific reactivity and electrochemical characteristics that are critical for its utility in these applications.

Research Fit

Amine intermediate synthesis Selective nitro reduction route to 4-amino-4′-chlorobenzophenone
Benzophenone diversification Enhanced electrophilicity supports nucleophilic aromatic substitution
NO pathway research tool Reported nitric oxide synthase inhibition for in vitro/in vivo studies

Substituting 4-Chloro-4'-nitrobenzophenone with analogs like 4,4'-dichlorobenzophenone, 4-nitrobenzophenone, or the parent benzophenone is often unfeasible due to critical differences in downstream reactivity and electronic properties. The nitro group is essential for subsequent reduction to a primary amine, a transformation not possible with a chloro-substituent, making 4,4'-dichlorobenzophenone unsuitable for syntheses requiring this amine functionality. Furthermore, the combined electron-withdrawing effects of the chloro and nitro groups create a unique electrochemical profile, altering the reduction potential compared to monosubstituted or unsubstituted benzophenones. This specific electronic character is crucial for applications where precise redox behavior is required, and substitution would lead to process failure or undesirable product characteristics.

Substitution Risk

4,4′-Dichlorobenzophenone
Lacks the reducible nitro group; cannot access amine intermediates via the same selective reduction pathway
4,4′-Dinitrobenzophenone
Introduces a second reducible site, leading to mixtures of mono-/di-reduced products and complicating chemoselective transformations
4-Chloro- or 4-nitrobenzophenone
Removes either the reducible nitro group or the substitutable chloro handle, limiting downstream synthetic utility

Precursor Suitability: Efficient and High-Yield Conversion to 4-Amino-4'-chlorobenzophenone

A primary procurement driver for 4-Chloro-4'-nitrobenzophenone is its role as a direct precursor to 4-amino-4'-chlorobenzophenone, a valuable intermediate for dyes and polymers. Optimized reduction of the nitro group using sodium disulfide (Na2S2) has been demonstrated to achieve high yields and purity. In a documented procedure, this conversion proceeds with a yield of 85.80% and results in a product with 98.08% purity. This established, high-yield pathway provides a reliable and efficient route to the desired amino-substituted product, a key consideration for process scale-up and manufacturing efficiency. This contrasts with theoretical substitutes like 4,4'-dichlorobenzophenone, which lacks the nitro group necessary for this critical amine synthesis step.

Evidence DimensionProduct Yield and Purity in a Key Synthetic Transformation
Target Compound Data85.80% yield; 98.08% purity for 4-amino-4'-chlorobenzophenone
Comparator Or Baseline4,4'-Dichlorobenzophenone: Not applicable as it cannot be reduced to an amine in the same manner.
Quantified DifferenceEnables a high-yield synthesis route unavailable with a dichloro-analog.
ConditionsReduction with Na2S2 at 92°C for 2.5 hours.

For buyers needing to synthesize 4-amino-4'-chlorobenzophenone, this compound offers a proven, high-yield manufacturing pathway.

Selective reduction
Class‑level
72% isolated yield to 4‑amino‑4′‑chlorobenzophenone
Supports chemoselective amine intermediate synthesis
Catalytic hydrogenation, PtO₂; comparator yields mixtures

Electrochemical Behavior: Differentiated Reduction Potential due to Dual Electron-Withdrawing Groups

The electrochemical properties of benzophenones are highly sensitive to the electronic nature of their substituents. Unsubstituted benzophenone exhibits a reduction potential of approximately -1.73 V (vs. SCE) for the first one-electron reduction in DMF. While a direct, side-by-side comparison under identical conditions is not available, the presence of two strong electron-withdrawing groups (a p-nitro and a p-chloro group) on 4-Chloro-4'-nitrobenzophenone is expected to shift its reduction potential to be significantly less negative than that of benzophenone or analogs with electron-donating groups. This is because electron-withdrawing substituents facilitate the acceptance of an electron. This distinct electrochemical signature is critical in applications like photosensitization or the synthesis of electroactive materials where precise control over redox potentials is required.

Evidence DimensionFirst Reduction Potential (Epc1)
Target Compound DataExpected to be significantly less negative than -1.73 V vs SCE.
Comparator Or BaselineBenzophenone: ~ -1.73 V vs. SCE.
Quantified DifferenceThe presence of both chloro and nitro groups facilitates reduction compared to the unsubstituted core.
ConditionsCyclic voltammetry in Dimethylformamide (DMF) solvent.

This compound's specific reduction potential makes it a non-interchangeable choice for electrochemical applications where tuning redox properties is key.

Electrophilicity
Class‑level
Enhanced vs. 4,4′‑dichlorobenzophenone
May enable more efficient SNAr diversification
No rate constants available; qualitative reactivity difference

Thermal Properties: Defined Melting Point for Process Control

4-Chloro-4'-nitrobenzophenone has a reported melting point in the range of 100-101°C. This provides a clear thermal processing window, distinct from key comparators. For instance, 4,4'-dichlorobenzophenone has a significantly higher melting point of 144-147°C, reflecting its more symmetrical structure which allows for more efficient crystal packing. Conversely, 4-nitrobenzophenone melts at a lower range of 50-60°C. This specific melting temperature for 4-Chloro-4'-nitrobenzophenone is a critical parameter for designing thermal processes such as melt-phase reactions or purification via crystallization, ensuring it remains in the desired physical state under specific operational conditions.

Evidence DimensionMelting Point (°C)
Target Compound Data100-101 °C
Comparator Or Baseline4,4'-Dichlorobenzophenone: 144-147 °C | 4-Nitrobenzophenone: 50-60 °C
Quantified DifferenceΔ = +40 to +51°C vs. 4-Nitrobenzophenone; Δ = -43 to -47°C vs. 4,4'-Dichlorobenzophenone
ConditionsStandard atmospheric pressure.

Its distinct melting point dictates specific thermal processing parameters, preventing process failure that could occur if a higher or lower melting analog were substituted.

Synthetic route
Supporting evidence
36% yield; purity 95–98% (GC)
Established Friedel‑Crafts acylation with commercial purity
Patent‑described conditions; alternative routes available
NO synthase inhibition
Data to verify
In vitro and in vivo NO production inhibition
Reported tool compound for NO pathway studies
IC₅₀ not available; source data limited
Physical stability
Supporting evidence
mp 100–101°C; stable under cool, dry storage
Consistent physical form for reliable handling
Recommended storage conditions; yellow crystalline solid
Spectroscopic ID
Supporting evidence
IR, ¹H‑NMR, ¹³C‑NMR characterized
Identity and purity verification support
Spectral data available in literature

Precursor for Azo Dye Intermediates

The primary industrial application is as a starting material for 4-amino-4'-chlorobenzophenone. The high-yield reduction of the nitro group makes this compound a reliable choice for the first step in manufacturing pipelines for specialized azo dyes, where the resulting aromatic amine is a critical component.

Building Block for Polyaryletherketone (PAEK) Analogs

While di-halo benzophenones are more common, the unique combination of a reactive nitro group and a displaceable chloro group allows for the synthesis of functionalized PAEK-type polymers. The nitro group can be carried through the polymerization and then reduced to an amine on the polymer backbone, enabling subsequent modifications like cross-linking or grafting.

Development of Novel Electroactive Materials

Given its distinct reduction potential influenced by two different electron-withdrawing groups, this compound is a candidate for research into new electroactive materials, photosensitizers, or redox indicators. Researchers requiring a benzophenone core with facilitated electron-accepting properties compared to the parent molecule would select this compound.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine intermediate synthesis
Chemoselective nitro reduction
Yield and purity under catalytic hydrogenation
Benzophenone scaffold diversification
Enhanced electrophilicity for SNAr
Reactivity with nucleophiles
NO pathway research
Reported NO synthase inhibition
Assay‑based potency and selectivity review
Photochemical materials
Nitro‑group photoreactivity
UV‑light initiated reactions

XLogP3

3.7

Other CAS

7497-60-1

Wikipedia

4-Chloro-4'-nitrobenzophenone

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